Cas no 74185-57-2 (Oxazole,5-ethoxy-2-(phenylmethyl)-)

Oxazole,5-ethoxy-2-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
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- Oxazole,2-benzyl-5-ethoxy- (7CI)
- 2-benzyl-5-ethoxy-1,3-oxazole
- Oxazole, 5-ethoxy-2-(phenylmethyl)- (9CI)
- Oxazole,5-ethoxy-2-(phenylmethyl)-
- SCHEMBL3798260
- 74185-57-2
- AKOS005085713
- 2-Benzyl-1,3-oxazol-5-yl ethyl ether
- MFCD00793786
- 2M-022
- 2-benzyl-5-ethoxyoxazole
-
- MDL: MFCD00793786
- インチ: InChI=1S/C12H13NO2/c1-2-14-12-9-13-11(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
- InChIKey: LNWIFVRCYQEDGD-UHFFFAOYSA-N
- SMILES: CCOC1=CN=C(O1)CC2=CC=CC=C2
計算された属性
- 精确分子量: 203.095
- 同位素质量: 203.095
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 35.3Ų
Oxazole,5-ethoxy-2-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB299547-100mg |
2-Benzyl-5-ethoxy-1,3-oxazole; . |
74185-57-2 | 100mg |
€283.50 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660301-20mg |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 98% | 20mg |
¥1173.00 | 2024-07-28 | |
Ambeed | A503054-1g |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 97% | 1g |
$351.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660301-25mg |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 98% | 25mg |
¥1283.00 | 2024-07-28 | |
Chemenu | CM524828-1g |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 97% | 1g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660301-2mg |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 98% | 2mg |
¥619.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660301-5mg |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 98% | 5mg |
¥573.00 | 2024-07-28 | |
abcr | AB299547-100 mg |
2-Benzyl-5-ethoxy-1,3-oxazole; . |
74185-57-2 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660301-1mg |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 98% | 1mg |
¥428.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660301-10mg |
2-Benzyl-5-ethoxyoxazole |
74185-57-2 | 98% | 10mg |
¥739.00 | 2024-07-28 |
Oxazole,5-ethoxy-2-(phenylmethyl)- 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Oxazole,5-ethoxy-2-(phenylmethyl)-に関する追加情報
Introduction to Oxazole, 5-ethoxy-2-(phenylmethyl) and Its CAS No. 74185-57-2
Oxazole, 5-ethoxy-2-(phenylmethyl) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 74185-57-2, belongs to the oxazole class of molecules, which are characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of an ethoxy group at the 5-position and a phenylmethyl (benzyl) group at the 2-position introduces specific functional attributes that make this molecule of considerable interest for further investigation.
The structural motif of Oxazole, 5-ethoxy-2-(phenylmethyl) combines the electron-withdrawing effect of the oxygen atom in the oxazole ring with the electron-donating properties of the ethoxy and phenylmethyl substituents. This balance of electronic distributions can influence the molecule's reactivity, solubility, and interaction with biological targets. The benzyl group, in particular, is a common pharmacophore found in many bioactive compounds, often contributing to binding affinity and metabolic stability.
In recent years, there has been a growing interest in oxazole derivatives as potential therapeutic agents due to their diverse biological activities. Studies have shown that oxazole-based compounds can exhibit antimicrobial, antifungal, anti-inflammatory, and even anticancer properties. The specific substitution pattern in Oxazole, 5-ethoxy-2-(phenylmethyl) may confer unique pharmacological effects that differentiate it from other oxazole derivatives. For instance, the ethoxy group can modulate the compound's ability to interact with enzymes or receptors by affecting its conformational flexibility and electronic properties.
One of the most compelling aspects of Oxazole, 5-ethoxy-2-(phenylmethyl) is its potential as a scaffold for drug discovery. The oxazole ring itself is known to be a versatile structural component that can be modified to enhance specific biological responses. Researchers have been exploring various derivatives of oxazole to identify novel lead compounds for treating a range of diseases. The combination of an ethoxy group and a phenylmethyl substituent in this compound suggests that it may possess enhanced binding affinity or selectivity for certain biological targets compared to simpler oxazole derivatives.
The synthesis of Oxazole, 5-ethoxy-2-(phenylmethyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as etherification and alkylation. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, making it more feasible to conduct extensive biological evaluations.
Recent research has highlighted the importance of structure-activity relationships (SAR) in developing effective pharmaceuticals. By systematically varying substituents on the oxazole ring, scientists can fine-tune the biological activity of these compounds. The presence of both an ethoxy group and a phenylmethyl group in Oxazole, 5-ethoxy-2-(phenylmethyl) provides a valuable starting point for exploring SAR trends. This compound can serve as a basis for generating libraries of derivatives with tailored properties for targeted therapeutic applications.
Beyond its potential as an active pharmaceutical ingredient (API), Oxazole, 5-ethoxy-2-(phenylmethyl) may also find utility as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block that can be incorporated into larger scaffolds through further chemical modifications. This versatility is particularly valuable in drug discovery pipelines where multiple rounds of optimization are often required to achieve desired pharmacological profiles.
The pharmacokinetic properties of Oxazole, 5-ethoxy-2-(phenylmethyl) are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its feasibility as a drug candidate. Preclinical studies are typically conducted to assess these parameters using appropriate animal models or cell-based assays. The results from such studies can provide insights into the compound's potential toxicity profile and optimal dosing regimens.
In conclusion,Oxazole, 5-ethoxy-2-(phenylmethyl) (CAS No. 74185-57-2) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural composition and reported biological activities make it a promising candidate for further investigation into new therapeutic strategies. As synthetic chemistry continues to evolve and our understanding of molecular interactions deepens,Oxazole, 5-ethoxy-2-(phenylmethyl) may play a crucial role in the development of next-generation drugs targeting various diseases.
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